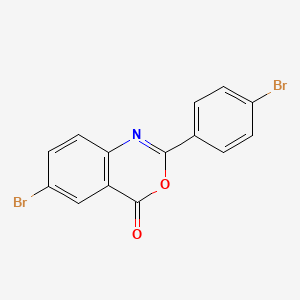![molecular formula C19H19NO4 B11617675 3-[(2-methyl-1H-indol-3-yl)methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B11617675.png)
3-[(2-methyl-1H-indol-3-yl)methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(2-methyl-1H-indol-3-yl)methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione is a complex organic compound that features an indole moiety and a spirocyclic structure. Indole derivatives are known for their significant biological activities and are prevalent in many natural products and pharmaceuticals . The unique structure of this compound makes it an interesting subject for research in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-methyl-1H-indol-3-yl)methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione typically involves the construction of the indole ring followed by the formation of the spirocyclic system. One common method involves the Fischer indole synthesis, where hydrazine derivatives react with ketones under acidic conditions to form the indole ring . The spirocyclic structure can be introduced through a series of cyclization reactions involving appropriate precursors and catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and palladium-catalyzed coupling reactions have been explored to enhance the efficiency of the synthesis process .
化学反応の分析
Types of Reactions
3-[(2-methyl-1H-indol-3-yl)methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form different functional groups.
Reduction: Reduction reactions can modify the spirocyclic structure.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and sulfonyl chlorides are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring can lead to the formation of indole-3-carboxylic acid derivatives .
科学的研究の応用
3-[(2-methyl-1H-indol-3-yl)methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-[(2-methyl-1H-indol-3-yl)methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as apoptosis and cell proliferation .
類似化合物との比較
Similar Compounds
Indole-3-carboxylic acid: Shares the indole moiety but lacks the spirocyclic structure.
Spiroindolines: Contain both indole and spirocyclic structures but differ in the specific arrangement of atoms.
Uniqueness
3-[(2-methyl-1H-indol-3-yl)methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione is unique due to its combination of an indole moiety and a spirocyclic structure. This dual feature contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .
特性
分子式 |
C19H19NO4 |
|---|---|
分子量 |
325.4 g/mol |
IUPAC名 |
3-[(2-methyl-1H-indol-3-yl)methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione |
InChI |
InChI=1S/C19H19NO4/c1-12-14(13-7-3-4-8-16(13)20-12)11-15-17(21)23-19(24-18(15)22)9-5-2-6-10-19/h3-4,7-8,11,20H,2,5-6,9-10H2,1H3 |
InChIキー |
QFNUMHWMGPYNRJ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=CC=CC=C2N1)C=C3C(=O)OC4(CCCCC4)OC3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-({4-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}amino)benzoic acid](/img/structure/B11617594.png)
![4-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-[(4-chlorobenzyl)sulfanyl]-6-hydroxy-4,5-dihydropyridine-3-carbonitrile](/img/structure/B11617603.png)
![(2-bromophenyl)[3-ethyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B11617618.png)
![Ethyl 3-[4-cyano-1-(cyclohexylamino)-3-methylpyrido[1,2-a]benzimidazol-2-yl]propanoate](/img/structure/B11617619.png)
![2-{[3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B11617636.png)
![{[3-(2-hydroxypropyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetic acid](/img/structure/B11617642.png)
![3-(furan-2-ylmethyl)-2-[(3-methylbutyl)sulfanyl]-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B11617649.png)
![2-[(2-hydroxyethyl)amino]-7-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11617653.png)
![2-(2,6-dimethyl-4-morpholinyl)-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11617661.png)
![N-cyclohexyl-7-[2-(2-hydroxyethoxy)ethyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11617680.png)
![N-(4-fluorophenyl)-2-(3-{(E)-[1-(4-fluorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetamide](/img/structure/B11617683.png)

![4-(2-{(E)-[1-(4-methoxyphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-pyrrol-1-yl)benzoic acid](/img/structure/B11617689.png)
![3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(2,6-dimethyl-4-morpholinyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11617690.png)
